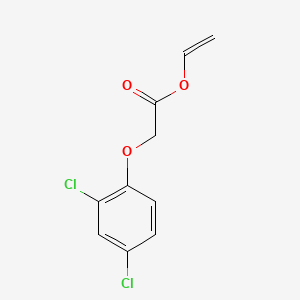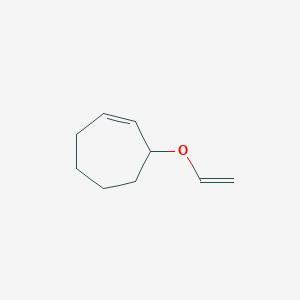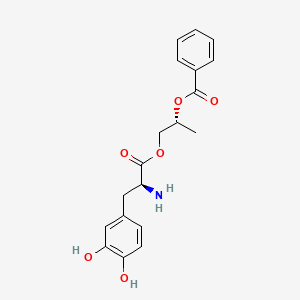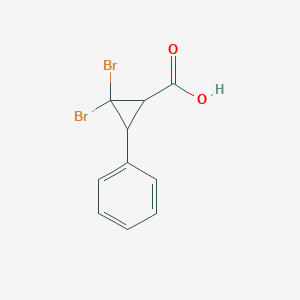
(E,Z)-2,4-nonadienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,Z)-2,4-Nonadienal is an organic compound with the molecular formula C9H14O. It is a type of aldehyde characterized by the presence of two double bonds in its structure, which can exist in different geometric configurations (E and Z). This compound is known for its strong, fatty, and green odor, which is often associated with the aroma of cucumbers and melons. It is commonly found in various natural sources, including essential oils and certain food products.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E,Z)-2,4-Nonadienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Another method is the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters and aldehydes under basic conditions to produce the desired compound. The choice of base and solvent can influence the E/Z selectivity of the product.
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of corresponding alcohols or by the isomerization of other dienals. Catalysts such as palladium or rhodium complexes are commonly used to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
(E,Z)-2,4-Nonadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products
Oxidation: Nonanoic acid.
Reduction: 2,4-Nonadienol.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
(E,Z)-2,4-Nonadienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studies have shown its role in plant defense mechanisms and as a signaling molecule in certain insects.
Medicine: Research is ongoing to explore its potential antimicrobial and antioxidant properties.
Industry: It is used in the flavor and fragrance industry to impart a fresh, green aroma to products.
Mechanism of Action
The mechanism of action of (E,Z)-2,4-Nonadienal involves its interaction with various molecular targets. In biological systems, it can react with nucleophiles such as amino acids and proteins, leading to the formation of adducts. This reactivity is attributed to the presence of the aldehyde group and the conjugated double bonds, which make it an electrophilic compound.
Comparison with Similar Compounds
(E,Z)-2,4-Nonadienal can be compared with other similar compounds such as:
(E,E)-2,4-Nonadienal: Similar structure but different geometric configuration, leading to variations in odor and reactivity.
2-Nonenal: Lacks the second double bond, resulting in different chemical properties and applications.
2,4-Decadienal: Has an additional carbon in the chain, which affects its physical and chemical characteristics.
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and the flavor and fragrance industry
Properties
CAS No. |
21661-99-4 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(2E,4Z)-nona-2,4-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5-,8-7+ |
InChI Key |
ZHHYXNZJDGDGPJ-IGTJQSIKSA-N |
Isomeric SMILES |
CCCC/C=C\C=C\C=O |
Canonical SMILES |
CCCCC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


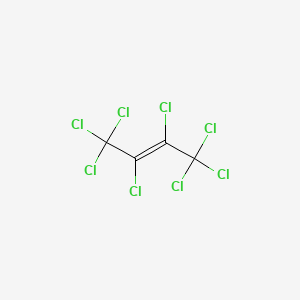
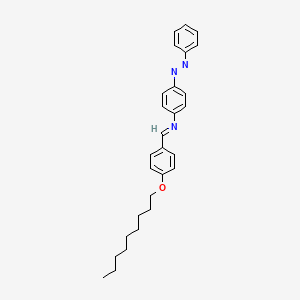
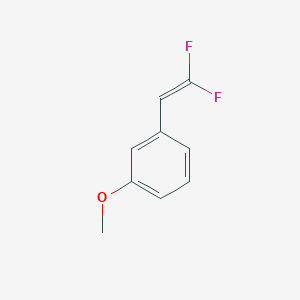

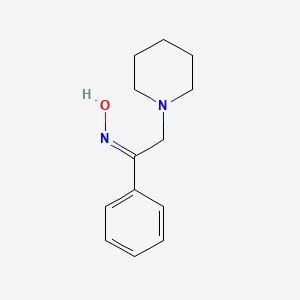
![Diethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14140581.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14140586.png)
![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)
